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Frequently Asked Questions (FAQ)

e What is Local Anesthetic Systemic Toxicity (LAST)? LAST is a rare but potentially life-threatening
condition that occurs when a local anesthetic, like mepivacaine, reaches supratherapeutic levels in the

systemic circulation. It primarily affects the central nervous system (CNS) and cardiovascular
system (CVS) [1].

¢ What are the common causes of mepivacaine toxicity? The primary causes are:

o Inadvertent intravascular injection during administration [1] [2].
o Overdose from administration of an excessive total dose [1].
o Rapid systemic absorption from highly vascularized injection sites [1].

e What are the clinical signs and symptoms of LAST? Symptoms typically present in a progression,
starting with the CNS before the CVS. However, in about 20% of cases, cardiovascular symptoms can

be the first sign [3].

Central Nervous System Effects:

o Early: Metallic taste, tinnitus, perioral paresthesia, dizziness, agitation, dysarthria [1] [4] [3].
o Advanced: Muscular twitching, generalized tonic-clonic seizures, coma, and respiratory arrest

[1] [4].

Cardiovascular System Effects:
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o Early (Sympathetic activation): Tachycardia and hypertension [3] [2].
o Advanced: Bradycardia, conduction blocks (e.g., widened QRS complex), profound
hypotension, ventricular arrhythmias, and ultimately cardiac arrest [1] [4] [5].

e Which patients are at higher risk for developing LAST? Patient populations with increased risk
include those at the extremes of age (neonates, infants, elderly), patients with low muscle mass, and
those with significant organ dysfunction (e.g., hepatic, renal, or cardiac impairment) [1] [3] [2].

Pregnancy also increases risk due to physiological changes [1].

Troubleshooting Guide: Managing Mepivacaine
Systemic Toxicity

The following workflow outlines the critical steps for managing a suspected case of LAST.

LAST Management Workflow

Suspect LAST

1. Stop anesthetic injection
2. Call for help
3. Get lipid emulsion kit

Circulation & Seizures:

Airway & Breathing: - Manage seizures (Benzodiazepines)
- Ensure oxygenation/ventilation - Manage arrhythmias (Amiodarone)
- Low threshold for intubation - Use reduced-dose Epinephrine (1 mcg/kg)
if needed for hemodynamics

Persisting cardiac arrest?
Consider ECMO/V-A Bypass
if available

Administer 20% Lipid Emulsion
(Do NOT delay CPR)

Click to download full resolution via product page
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Immediate First Steps

e Stop the injection of the local anesthetic immediately [5] [3].
o Call for help and ensure the lipid emulsion kit and emergency equipment are available [6].

Airway and Breathing

e Administer 100% oxygen to correct hypoxemia and acidosis, which can potentiate toxicity [5] [2].
e Prepare for early endotracheal intubation if there is any sign of respiratory distress, reduced
consciousness, or persistent seizures [1] [3].

Circulation and Seizure Control

e Seizure Management: First-line treatment is with benzodiazepines (e.g., midazolam, lorazepam).
Avoid propofol in hemodynamically unstable patients, and avoid phenytoin entirely [1] [5] [3].
e Cardiovascular Support:
o For ventricular arrhythmias, amiodarone is the preferred antiarrhythmic [1] [5].
o Avoid lidocaine and other class IB antiarrhythmics, as they can worsen toxicity [5].
o For hypotension or during cardiac arrest, if epinephrine is required, use small initial doses
(e.g., 1-10 mcg/kg in adults, or 1 mcg/kg boluses) to avoid exacerbating arrhythmias [5] [3].
Vasopressin is generally not recommended [5] [3].

Administer Lipid Emulsion Therapy

This is a cornerstone of LAST treatment. The 20% lipid emulsion (e.g., Intralipid) works by creating a "lipid

sink" to sequester the lipophilic mepivacaine from the plasma [5] [2].

Table 1: 20% Lipid Emulsion Dosing Regimen (ASRA Guidelines) [1] [5]

Weight . Follow-up
Initial Bolus . Notes

Category Infusion

<70Kkg 1.5 mL/kg IV over 0.25 mL/kg/min For patients < 40 kg, consider an infusion
2-3 min pump.
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Weight . Follow-up
Initial Bolus ) Notes

Category Infusion

> 70 kg 100 mL IV over 2- 250 mL over 15- An infusion rate of 15 mL/kg/hr may be
3 min 20 min used for severe cases.

e The bolus can be repeated once or twice for persistent cardiovascular collapse [3].
e The infusion can be doubled if hemodynamic stability is not achieved [5].
e The upper limit is typically ~12 mL/kg in the first 30 minutes [5] [3].

Advanced Rescue Therapies

For cases of refractory cardiac arrest where standard ACLS and lipid emulsion fail, Veno-Arterial
Extracorporeal Membrane Oxygenation (VA-ECMO) or cardiopulmonary bypass should be considered as

a bridge to recovery [4] [5]. Toxicity can last 1-2 hours, so prolonged resuscitation efforts are often necessary

[3].

Experimental & Clinical Data for Research Protocols

Table 2: Mepivacaine Pharmacological & Toxicity Profile [1] [7] [3]

Parameter Details
Drug Class Amide local anesthetic
Recommended Max Dose (without 5 mg/kg (based on ideal body weight) [3]

epinephrine)

Recommended Max Dose (with 7 mg/kg (based on ideal body weight) [3]
epinephrine)

Maximum Single Adult Dose 400 mg; not to exceed 1000 mg in 24 hours [6]

Toxic Plasma Concentration > 5-6 pg/mL [8] [4]
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Parameter Details

Primary Mechanism of Toxicity Blockade of voltage-gated sodium channels in the CNS and
cardiac tissue [1] [9]

Key Experimental Models and Case Data

e Case Study (Renal Impairment): A patient with terminal kidney failure developed systemic toxicity
(dysarthria, confusion, agitation) after an axillary block with 375 mg of mepivacaine. The plasma
concentration during neurological signs was 5.1 pg/mL [8].

e Case Study (Pediatric Overdose): A 9-month-old infant accidentally received an intravenous dose of
20 mgl/kg of mepivacaine (120 mg total), leading to immediate seizures, broad-complex
bradyarrhythmia, and cardiac arrest. The patient was successfully rescued after 90 minutes of
resuscitation followed by VA-ECMO, with full neurological recovery [4].

e Lipid Emulsion Efficacy: Multiple case reports support the efficacy of 20% lipid emulsion in
reversing cardiac and neurological symptoms of LAST caused by mepivacaine and other local
anesthetics [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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